molecular formula C18H19N3O3S B3580141 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B3580141
M. Wt: 357.4 g/mol
InChI Key: GQEDPUQBANHRMP-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the C-6 position and a 4-(4-morpholinylsulfonyl)phenyl group at the C-2 position (Fig. 1). The morpholinylsulfonyl group at the para position of the phenyl ring enhances electron-withdrawing properties and steric bulk, which are critical for target binding and selectivity, particularly in cyclooxygenase-2 (COX-2) inhibition .

Properties

IUPAC Name

4-[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-14-2-7-18-19-17(13-20(18)12-14)15-3-5-16(6-4-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDPUQBANHRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method employs sodium hydroxide (NaOH) to promote the cycloisomerization, resulting in high yields under ambient and aqueous conditions . This method is advantageous due to its rapid reaction time and metal-free conditions.

Industrial Production Methods

Industrial production often utilizes condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are followed by functionalization steps involving metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, or palladium catalysts . These methods are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidizing agents.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

The imidazo[1,2-a]pyridine scaffold has been extensively modified to optimize COX-2 inhibition. Key analogues include:

  • 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives : These compounds lack the morpholine moiety but retain the sulfonylphenyl group. In vitro studies show that the morpholinylsulfonyl substituent (as in the target compound) improves COX-2 inhibition (IC₅₀ = 0.07 µM) compared to methylsulfonyl analogues (IC₅₀ = 0.15–0.30 µM), likely due to enhanced hydrogen bonding with the COX-2 active site .
  • Mannich base derivatives: Substitution at C-3 with a phenylamino group reduces COX-2 activity (IC₅₀ > 1 µM), highlighting the importance of substituent placement .

Table 1: COX-2 Inhibitory Activity of Selected Analogues

Compound Substituent at C-2 Phenyl Ring IC₅₀ (COX-2, µM) Selectivity Index (COX-2/COX-1)
6-Methyl-2-[4-(4-morpholinylsulfonyl)phenyl] Morpholinylsulfonyl 0.07 217.1
2-(4-Methylsulfonylphenyl) derivative Methylsulfonyl 0.15 98.5
2-(4-Chlorophenyl) derivative Chloro 1.20 12.4

Anticholinesterase Activity

Imidazo[1,2-a]pyridines with bulky or electron-rich substituents exhibit anticholinesterase activity:

  • Compound 2h : A methyl group at R4 and a biphenyl side chain yield potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), outperforming adamantyl or phenyl-substituted derivatives (IC₅₀ = 208–657 µM) .
  • Compound 2j : A 3,4-dichlorophenyl side chain enhances butyrylcholinesterase (BChE) inhibition (IC₅₀ = 65 µM), demonstrating substituent-dependent selectivity .

Table 2: Anticholinesterase Activity of Key Analogues

Compound Substituents AChE IC₅₀ (µM) BChE IC₅₀ (µM)
2h R4-methyl, biphenyl side chain 79 320
2j 3,4-Dichlorophenyl side chain >2000 65
2c R3-methyl, adamantyl side chain 270 >2000

Anticancer and Cytotoxic Profiles

Piperazine-linked imidazo[1,2-a]pyridines with fluorine substituents (e.g., 7e, 7h, 7i) show potent cytotoxicity against HepG2, HeLa, and MDA-MB-231 cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Reactant of Route 2
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6-methyl-2-[4-(4-morpholinylsulfonyl)phenyl]imidazo[1,2-a]pyridine

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